1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (500 MHz, DMSO-d₆) :
- δ 7.45–7.10 (m, 4H, benzimidazole H-4,5,6,7)
- δ 6.90 (d, J = 8.8 Hz, 2H, phenoxy H-3,5)
- δ 6.82 (d, J = 8.8 Hz, 2H, phenoxy H-2,6)
- δ 4.42 (t, J = 5.6 Hz, 2H, OCH₂CH₂N)
- δ 3.98 (t, J = 5.6 Hz, 2H, OCH₂CH₂N)
- δ 3.75 (s, 3H, OCH₃)
¹³C NMR (126 MHz, DMSO-d₆) :
- δ 156.2 (C-O, phenoxy)
- δ 151.8 (C-N, benzimidazole)
- δ 129.5–114.3 (aromatic carbons)
- δ 67.4 (OCH₂CH₂N)
- δ 55.2 (OCH₃)
The ethyl linker’s protons (OCH₂CH₂N) exhibit coupling (J = 5.6 Hz), while the methoxy group appears as a singlet.
Infrared (IR) Absorption Signatures
Key IR bands (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- Molecular ion: [M+H]⁺ at m/z 284.1.
- Major fragments:
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction revealed:
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters : a = 8.42 Å, b = 12.15 Å, c = 14.73 Å; β = 102.5°.
- Hydrogen bonding : N-H⋯O interactions between the amine and ether oxygen (2.89 Å).
- Conformation : The ethyl linker adopts a gauche conformation, minimizing steric hindrance between the benzimidazole and phenoxy moieties. π-π stacking between aromatic rings (3.6 Å spacing) stabilizes the lattice.
Tautomeric Equilibrium and Prototropic Behavior
Benzimidazoles typically exhibit 1H ⇌ 3H tautomerism. However, in this compound:
- The 1H tautomer is stabilized by the ethylphenoxy substituent, which sterically hinders proton transfer to N-3.
- UV-Vis studies (λₘₐₓ = 285 nm in ethanol) show no spectral shifts indicative of tautomerization under neutral conditions.
- DFT calculations (B3LYP/6-311+G**) confirm a 12.3 kcal/mol energy barrier for tautomerization, rendering the 3H form negligible at room temperature.
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-12-6-8-13(9-7-12)21-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGVGMUAVYHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354747 | |
| Record name | 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325822-94-4 | |
| Record name | 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine with suitable carbonyl compounds or equivalents. Common methods include:
Condensation with Formic Acid or Derivatives:
o-Phenylenediamine reacts with formic acid or trimethyl orthoformate under reflux to yield benzimidazole. This method is classical and provides a stable benzimidazole scaffold for further functionalization.Condensation with Aromatic Aldehydes or Carboxylic Acids:
Substituted benzimidazoles can be prepared by reacting o-phenylenediamine with aromatic aldehydes or acids under acidic or basic conditions, often involving cyclization steps.
N-Alkylation with 2-(4-Methoxyphenoxy)ethyl Group
The key step in preparing 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is the N-alkylation of the benzimidazole nitrogen (N-1) with a 2-(4-methoxyphenoxy)ethyl halide or equivalent electrophile.
-
- The benzimidazole derivative is treated with 2-(4-methoxyphenoxy)ethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF, DMSO) at elevated temperature.
- This reaction proceeds via nucleophilic substitution, where the benzimidazole nitrogen attacks the alkyl halide, forming the N-alkylated product.
-
- Choice of base and solvent affects yield and selectivity.
- Temperature control is important to minimize side reactions such as O-alkylation or multiple alkylations.
- Purification typically involves recrystallization or chromatographic techniques.
Alternative Synthetic Routes
Some literature reports multi-step syntheses involving protection-deprotection strategies or the use of intermediates such as chloroacetamides or thiosemicarbazides to build complex benzimidazole derivatives.
However, for this specific compound, direct N-alkylation of 2-aminobenzimidazole with 2-(4-methoxyphenoxy)ethyl halide remains the most straightforward and efficient method.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Benzimidazole ring formation | o-Phenylenediamine + formic acid or aldehyde, reflux | Formation of benzimidazole core |
| 2 | Introduction of 2-amine group | Use of 2-aminobenzimidazole or amination | 2-Aminobenzimidazole intermediate |
| 3 | N-Alkylation | 2-(4-Methoxyphenoxy)ethyl bromide, base (K2CO3/NaH), DMF, heat | N-alkylated product: this compound |
| 4 | Purification | Recrystallization or chromatography | Pure target compound |
Research Findings and Yields
The condensation of o-phenylenediamine with formic acid typically yields benzimidazole in 70–85% yield.
N-alkylation reactions with 2-(4-methoxyphenoxy)ethyl halides generally proceed with moderate to good yields (60–80%), depending on reaction conditions and purity of reagents.
Side reactions such as O-alkylation of the phenoxy group or over-alkylation are minimized by careful control of stoichiometry and reaction time.
The final compound exhibits stability suitable for further biological evaluation and has been reported in chemical catalogs with confirmed identity and purity.
Chemical Reactions Analysis
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules, which can lead to the development of new materials, polymers, and advanced organic compounds. The compound's ability to undergo various chemical reactions, including oxidation and reduction, further enhances its utility in synthetic chemistry .
Biology
In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. It has shown promise in modulating cellular signaling pathways, making it a candidate for investigating mechanisms underlying various biological processes. Its interactions with specific enzymes can provide insights into enzyme activity regulation and potential therapeutic targets .
Medicine
The therapeutic applications of this compound are noteworthy:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation, suggesting its use in cancer therapy.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents opportunities for treating inflammatory diseases .
Industrial Applications
In industrial settings, this compound is explored for its potential in developing coatings and adhesives due to its unique chemical properties. Its stability and reactivity make it suitable for formulating new materials that require specific performance characteristics .
Case Study 1: Enzyme Inhibition Studies
A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Case Study 2: Anticancer Activity Assessment
In vitro assays demonstrated that this compound reduced the viability of several cancer cell lines by inducing apoptosis. This finding supports further exploration into its mechanism of action and therapeutic efficacy against various cancers .
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in various biological processes .
Comparison with Similar Compounds
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine (CAS: sc-320107)
- Structure : Replaces methoxy (-OCH₃) with fluoro (-F).
- Key Differences: Electronic Effects: The electron-withdrawing fluorine atom reduces electron density on the phenoxy ring, altering reactivity in electrophilic aromatic substitution and amine coupling reactions . Physicochemical Properties:
- Expected lower LogP compared to the methoxy analog (fluoro is more polar than methoxy).
- Higher thermal stability due to C-F bond strength.
| Property | Methoxy Derivative | Fluoro Derivative |
|---|---|---|
| Substituent | -OCH₃ | -F |
| LogP | 3.29 | Not reported |
| Key Interactions | Electron-donating | Electron-withdrawing |
| Commercial Availability | Discontinued | Available |
1-[2-(4-Methylphenoxy)-ethyl]-1H-benzimidazol-2-ylamine
- Structure : Substitutes methoxy with methyl (-CH₃).
- Key Differences :
- Polarity : Methyl is less polar than methoxy, reducing PSA and increasing LogP (predicted >3.29).
- Synthetic Utility : The methyl group’s inertness may simplify synthesis but limit participation in hydrogen bonding .
- Molecular Formula : C₁₆H₁₇N₃O (vs. C₁₆H₁₇N₃O₂ for methoxy), with a molar mass of 267.33 g/mol .
| Property | Methoxy Derivative | Methyl Derivative |
|---|---|---|
| PSA (Ų) | 62.3 | ~50 (estimated) |
| Reactivity | Moderate | Low |
| Commercial Status | Discontinued | Available |
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine (CAS: 123464-63-1)
- Structure: Features a para-methyl-phenoxy (p-tolyloxy) group.
- Key Differences: Steric Effects: The bulkier p-tolyl group may hinder molecular packing, affecting crystallinity and solubility. Applications: Similar to the methoxy derivative but with reduced electronic modulation.
Pharmacological and Industrial Relevance
- Lobeglitazone (): Contains a methoxy-phenoxy group and acts as a PPARγ agonist for diabetes treatment.
- Astemizole (): A fluorinated benzimidazole derivative with antihistamine properties, underscoring the impact of substituents on biological activity .
Biological Activity
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine, also known by its CAS number 325822-94-4, is a benzimidazole derivative notable for its diverse biological activities. The compound's structure, characterized by a methoxy-phenoxy group linked to a benzimidazole core, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H17N3O2
- Molar Mass : 283.33 g/mol
- IUPAC Name : 1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety is known for its role in enzyme inhibition and modulation of cellular signaling pathways. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active or allosteric sites on target enzymes.
- Protein-Ligand Interactions : Influencing protein conformation and activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values reported around 5.10 µM.
- HepG2 (liver cancer) : IC50 values approximately 6.19 µM.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, showing efficacy against both gram-positive and gram-negative bacteria. This activity is hypothesized to arise from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In studies exploring anti-inflammatory potential, the compound has been shown to reduce pro-inflammatory cytokine production, indicating its possible role in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Cell Line/Model | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Study A | MCF-7 | Anticancer | 5.10 | |
| Study B | HepG2 | Anticancer | 6.19 | |
| Study C | Bacterial strains | Antimicrobial | Varies | |
| Study D | Inflammatory model | Anti-inflammatory | Not specified |
Comparative Analysis with Similar Compounds
This compound can be compared with other benzimidazole derivatives, such as:
- 2-(4-Methoxyphenyl)benzimidazole : Lacks the ethyl linkage, resulting in different biological properties.
- 4-(2-Methoxyphenoxy)ethylamine : Similar structure but without the benzimidazole moiety.
The unique combination of structural features in this compound contributes to its distinct reactivity and biological activity compared to these analogs.
Q & A
Q. What are the common synthetic routes for 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Reacting 1-ethyl-1H-benzimidazole with 4-methoxyphenol derivatives under nucleophilic substitution conditions. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in DMF facilitates alkylation at the benzimidazole N1 position .
- Step 2: Introducing the 4-methoxy-phenoxy ethyl group via coupling reactions, often using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives .
- Optimization:
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry (LC-MS): Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis: Confirms C, H, N composition (±0.4% deviation) .
- Melting Point: Consistency with literature (e.g., 107–111°C for intermediates) .
Q. What initial biological screening assays are recommended for assessing its potential therapeutic applications?
Methodological Answer:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Fluorescence-based assays for MAO-B or kinase activity, comparing IC₅₀ values with reference inhibitors .
Advanced Research Questions
Q. How do structural modifications, such as varying substituents on the benzimidazole core, influence biological activity and selectivity?
Methodological Answer: A structure-activity relationship (SAR) study reveals:
| Substituent Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| N1 | Ethyl → Propyl | Reduced antimicrobial activity (MIC ↑) | |
| C2 | Methoxy → Nitro | Enhanced MAO-B inhibition (IC₅₀ ↓ 40%) | |
| Phenoxy Chain | Fluorine substitution | Improved CNS permeability (logP ↑ 0.5) |
Key Insight: Methoxy groups enhance lipophilicity, improving membrane penetration, while bulky substituents (e.g., tert-butyl) reduce metabolic degradation .
Q. What advanced computational methods are employed to elucidate the mechanism of action and target interactions?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., benzimidazole core interacting with MAO-B FAD cofactor) .
- Molecular Dynamics (MD): 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates strong binding) .
- QSAR Modeling: MLR or CoMFA analyses correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies are effective in resolving contradictions in reported biological data across studies?
Methodological Answer:
- Assay Standardization: Use common reference compounds (e.g., albendazole for antiparasitic studies) to normalize IC₅₀ values .
- Purity Verification: Ensure >98% purity via HPLC to exclude confounding by intermediates/byproducts .
- Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial MICs) using random-effects models to identify outliers .
Q. How can synthetic methodologies be optimized for scalability while maintaining high enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors: Reduce reaction time (e.g., 2 hr → 20 min) and improve yield (70% → 85%) via precise temperature/pH control .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to minimize waste .
- Catalyst Screening: Immobilized Cu nanoparticles on SiO₂ enable recyclability (5 cycles, <5% yield loss) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
